molecular formula C18H27NO6 B4074452 N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid

N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid

Cat. No.: B4074452
M. Wt: 353.4 g/mol
InChI Key: XWGQROMJNPPGSH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine; oxalic acid: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclohexanamine backbone with a methoxyphenoxyethyl group and is paired with oxalic acid. The presence of the methoxy group and the phenoxyethyl linkage imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine typically involves the reaction of N-methylcyclohexanamine with 2-(4-methoxyphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group in the compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reaction conditions.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, the compound can be used as a ligand in receptor studies or as a probe to investigate cellular processes. Its ability to interact with specific biological targets makes it valuable for studying biochemical pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structure allows for the modification of pharmacokinetic and pharmacodynamic properties, making it a candidate for drug design and development.

Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine involves its interaction with specific molecular targets. The methoxyphenoxyethyl group can interact with receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The cyclohexanamine backbone provides structural stability and influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-[2-(4-methoxyphenoxy)ethyl]-2-nitrobenzamide
  • N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-2-thiophenesulfonamide
  • 3,4-Dimethoxyphenethylamine

Comparison:

  • N-[2-(4-methoxyphenoxy)ethyl]-2-nitrobenzamide shares the methoxyphenoxyethyl group but differs in the presence of a nitrobenzamide moiety, which imparts different chemical and biological properties.
  • N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-2-thiophenesulfonamide also contains the methoxyphenoxyethyl group but has a thiophenesulfonamide structure, affecting its reactivity and applications.
  • 3,4-Dimethoxyphenethylamine is a simpler compound with two methoxy groups on a phenethylamine backbone, making it structurally related but functionally distinct.

The uniqueness of N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine lies in its combination of the cyclohexanamine backbone with the methoxyphenoxyethyl group, providing a balance of stability, reactivity, and specificity for various applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-17(14-6-4-3-5-7-14)12-13-19-16-10-8-15(18-2)9-11-16;3-1(4)2(5)6/h8-11,14H,3-7,12-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGQROMJNPPGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)OC)C2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid
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N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid
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N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid
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N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid

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